

Introduction: Beyond the Name, a Tool for Neuroscience

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Compound of Interest

Compound Name: 6,7-Dinitroquinoxaline

CAS No.: 68836-13-5

Cat. No.: B13786777

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In the landscape of neuroscience and pharmacology, precision is paramount. While the query "**6,7-Dinitroquinoxaline**" might identify a basic chemical entity (CAS 68836-13-5), the focus of this guide is its far more pharmacologically significant derivative: **6,7-Dinitroquinoxaline-2,3-dione** (DNQX; CAS 2379-57-9). This molecule is a cornerstone tool for researchers, acting as a potent and selective competitive antagonist of the AMPA and kainate ionotropic glutamate receptors.^{[1][2][3]} Its ability to block these key pathways of excitatory neurotransmission makes it invaluable for studying synaptic plasticity, excitotoxicity, and the progression of neurological disorders.^[2]

For the drug development professional, understanding the fundamental physicochemical properties of DNQX is not an academic exercise. It is the bedrock upon which reliable in vitro assays, meaningful in vivo studies, and potential therapeutic development are built. This guide provides an in-depth analysis of these core properties, offering not just data, but the strategic rationale and detailed methodologies required for its rigorous scientific application.

Core Physicochemical Properties of DNQX

A compound's behavior in both experimental and biological systems is governed by its intrinsic properties. The following table summarizes the key physicochemical data for DNQX. For parameters where literature values are not consistently reported, this guide provides robust, field-proven methodologies for their determination, a critical first step for any new batch of the compound entering a research pipeline.

Property	Value / Data	Significance in Drug Discovery & Development
IUPAC Name	6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione	Unambiguous chemical identification.
Synonyms	DNQX, FG 9041	Common identifiers used in scientific literature.
CAS Number	2379-57-9	Unique registry number for database tracking.[4]
Molecular Formula	C ₈ H ₄ N ₄ O ₆	Defines elemental composition.[2][4]
Molecular Weight	252.14 g/mol	Essential for preparing solutions of known molarity.[2][4][5]
Melting Point	Experimentally Determined (See Protocol 3.1)	Key indicator of sample purity; a sharp range is critical.
Solubility	Water: Insoluble.[3]DMSO: ≥ 35 mg/mL.[3]DMF: 12 mg/mL.[1]DNQX Disodium Salt in Water: to 100 mM.[6]	Governs the ability to create stock solutions for assays and impacts formulation strategies and bioavailability.
pKa	Experimentally Determined (See Protocol 3.2)	Predicts the ionization state at physiological pH (≈7.4), which affects solubility, membrane permeability, and receptor interaction.
LogP (Octanol/Water)	Experimentally Determined (See Protocol 3.3)	Measures lipophilicity, a key factor in membrane permeability, blood-brain barrier penetration, and metabolic stability.

In-Depth Analysis & Experimental Methodologies

As a Senior Application Scientist, my directive is to empower fellow researchers. Simply listing data is insufficient. The following sections detail not only how to measure these properties but why these specific protocols are chosen and what the results signify.

Melting Point Determination: The First Line of Quality Control

Expertise & Experience: Before any biological assay is run, the identity and purity of the compound must be unequivocally confirmed. The melting point is a rapid and cost-effective thermal analysis that provides a crucial purity benchmark. A pure crystalline solid will exhibit a sharp, well-defined melting range (typically $<1^{\circ}\text{C}$). The presence of impurities disrupts the crystal lattice, resulting in a depressed and broadened melting range. For a compound like DNQX, which may be sourced from different suppliers, verifying the melting point upon receipt of a new batch is a non-negotiable aspect of laboratory quality control.

This protocol utilizes a standard digital melting point apparatus (e.g., a Mel-Temp).

- **Sample Preparation:** Ensure the DNQX sample is completely dry and in a fine powdered form. If necessary, gently crush any larger crystals on a watch glass with a spatula.
- **Capillary Loading:** Press the open end of a capillary tube into the DNQX powder until a small amount of sample (2-3 mm in height) is packed into the tube.
- **Sample Compaction:** Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Alternatively, drop the capillary tube down a long, narrow glass tube onto the benchtop to achieve tight packing. Proper packing prevents the sample from shrinking away from the viewing area during heating.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Range Finding (Optional but Recommended):** If the approximate melting point is unknown, perform a rapid determination by heating at a rate of $10\text{-}20^{\circ}\text{C}$ per minute. Note the approximate temperature at which the sample melts. Allow the apparatus to cool significantly before the next step.

- **Accurate Determination:** Using a fresh sample, heat the block rapidly to about 20°C below the approximate melting point found in the previous step.
- **Slow Heating:** Decrease the heating rate to 1-2°C per minute. This slow ramp is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.
- **Data Recording:** Record two temperatures:
 - T₁: The temperature at which the first droplet of liquid appears.
 - T₂: The temperature at which the last solid crystal melts completely.
- **Reporting:** Report the result as a melting range (T₁ - T₂). For a pure sample, this range should be narrow.

Solubility Profile: The Key to Biological Relevance

Expertise & Experience: A compound is useless if it cannot be delivered to its target. Solubility dictates how a compound can be formulated for both in vitro and in vivo experiments. The poor aqueous solubility of DNQX is a critical limitation.^[3] This is why it is typically dissolved in organic solvents like DMSO for in vitro stock solutions.^{[1][3]} However, high concentrations of DMSO can be toxic to cells, so understanding the maximum solubility is key to designing dilution schemes that minimize solvent artifacts. The development of a DNQX disodium salt was a direct response to this challenge, providing a highly water-soluble alternative for experiments where organic solvents are undesirable.^{[6][7]}

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a specific solvent or buffer.

- **Preparation:** To a series of glass vials, add an excess amount of DNQX to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). "Excess" means that a visible amount of solid remains undissolved.
- **Equilibration:** Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended agitation time is crucial to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states.

- **Phase Separation:** After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- **Sample Collection:** Carefully collect the supernatant using a syringe. Immediately filter it through a chemically inert 0.22 μm syringe filter (e.g., PTFE) to remove any remaining microscopic particles. This step is vital to avoid artificially high concentration readings.
- **Quantification:** Accurately dilute the filtrate with a suitable mobile phase and quantify the concentration of dissolved DNQX using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. A standard curve prepared with known concentrations of DNQX is required for accurate quantification.
- **Reporting:** Report the solubility in mg/mL or molarity (mol/L) at the specified temperature and in the specific solvent/buffer used.

Ionization Constant (pKa) Determination: Predicting Behavior in the Body

Expertise & Experience: The quinoxaline-2,3-dione scaffold of DNQX contains two amide-like protons (at positions 1 and 4) that are acidic and can be deprotonated. The pKa is the pH at which 50% of the molecules are in their ionized (deprotonated) form. This value is a critical determinant of a drug's behavior. At a pH below the pKa, the neutral form will dominate, which is typically more lipophilic and can more easily cross cell membranes. At a pH above the pKa, the ionized form will dominate, which is typically more water-soluble. Knowing the pKa of DNQX is essential for predicting its charge state in different biological compartments (e.g., blood plasma at pH 7.4 vs. the stomach at pH ~2) and for understanding its interaction with the binding pocket of its target receptors.

- **System Calibration:** Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).
- **Sample Preparation:** Prepare a solution of DNQX (e.g., 1 mM) in a suitable solvent system, such as water with a small amount of co-solvent if needed to achieve initial dissolution. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

- **Titration Setup:** Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
- **Titration:** Slowly add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound like DNQX) to the solution.
- **Data Collection:** Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- **Data Analysis:** Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
- **pKa Calculation:** The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve (the inflection point). This can be determined from the first derivative of the curve (where $d(\text{pH})/d(\text{Volume})$ is maximal). Perform at least three replicate titrations to ensure reproducibility.

Lipophilicity (LogP) Determination: Gauging Membrane Permeability

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is one of the most important parameters in drug design. It is quantified as the partition coefficient (P), or its logarithm (LogP), between an oily phase (n-octanol) and an aqueous phase (water). LogP provides a strong indication of a drug's ability to cross lipid membranes, including the gut wall for absorption and the blood-brain barrier for CNS targets. For a CNS-active compound like DNQX, a LogP in the optimal range (typically 1-3) is often desired to balance membrane permeability with sufficient aqueous solubility.

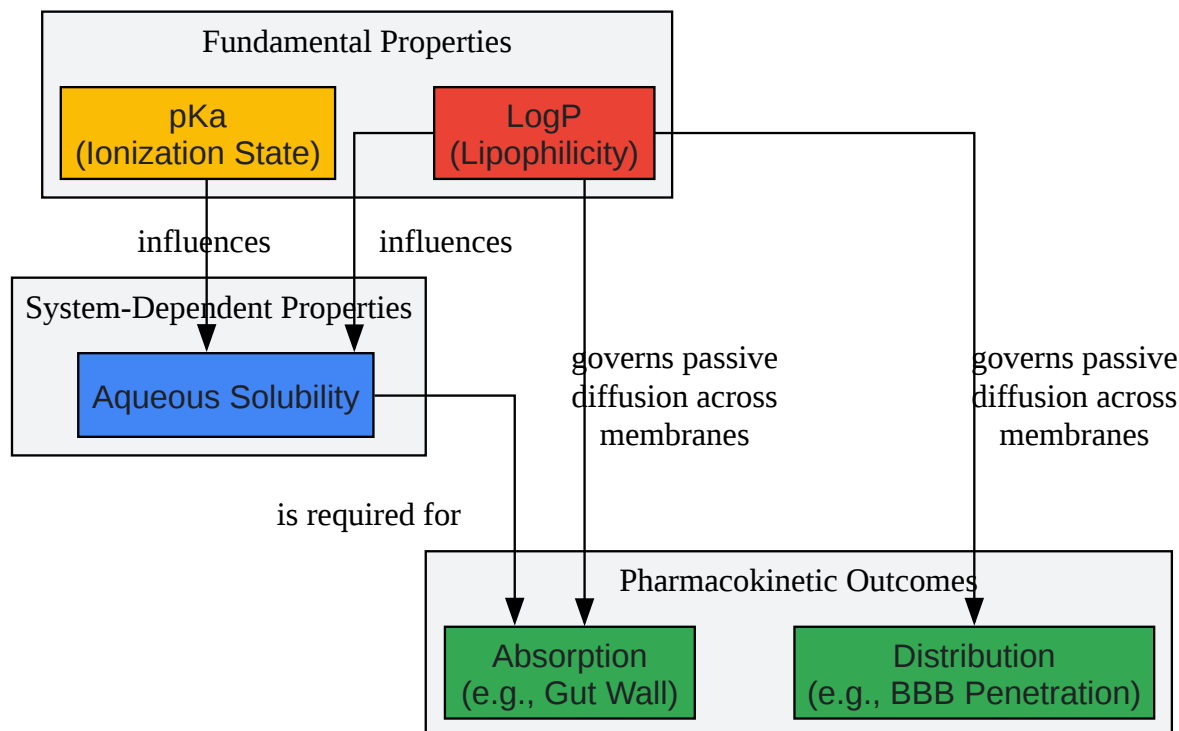
- **Solvent Preparation:** Pre-saturate the n-octanol and the aqueous buffer (e.g., phosphate buffer at a pH where the compound is neutral, as determined by its pKa) by mixing them vigorously for several hours and then allowing the phases to separate. This step is critical to prevent volume changes during the experiment.
- **Compound Addition:** Prepare a stock solution of DNQX in the pre-saturated n-octanol. Add a small volume of this stock to a vial containing a known ratio of pre-saturated n-octanol and

pre-saturated buffer (e.g., 1:1 v/v). The starting concentration should be chosen to be measurable in both phases.

- Equilibration: Seal the vial and shake gently for several hours to allow the DNQX to partition between the two phases until equilibrium is reached.
- Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
- Quantification: Carefully sample each phase and determine the concentration of DNQX in both the n-octanol layer (C_{oct}) and the aqueous layer (C_{aq}) using a validated HPLC-UV method.
- Calculation: Calculate LogP using the following formula:
 - $P = [C_{\text{oct}}] / [C_{\text{aq}}]$
 - $\text{LogP} = \log_{10}(P)$
- Replication: Perform the experiment in triplicate to ensure the reliability of the result.

Visualization: The Interplay of Physicochemical Properties

The properties described above are not independent variables; they are interconnected and collectively dictate the pharmacokinetic profile of a compound. A molecule's ability to be absorbed, distributed to its target, and ultimately cleared from the body is a direct consequence of its solubility, ionization state, and lipophilicity.



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Caption: Relationship between core physicochemical properties and pharmacokinetic outcomes.

Conclusion

6,7-Dinitroquinoxaline-2,3-dione (DNQX) is a powerful antagonist for interrogating glutamatergic systems. However, its effective use hinges on a thorough understanding and experimental validation of its physicochemical properties. Its poor aqueous solubility necessitates the use of organic solvents or the more soluble disodium salt form. Its pKa and LogP, while not readily available in the literature, are critical parameters that dictate its biological behavior and must be determined by the diligent researcher. By following the robust protocols outlined in this guide, scientists and drug development professionals can ensure the integrity of their data, generate reproducible results, and confidently advance our understanding of neuroscience.

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